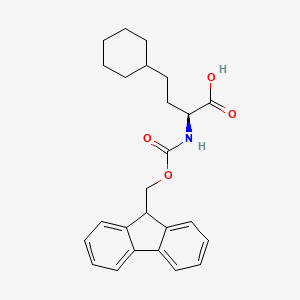

Fmoc-L-Homocyclohexylalanine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fmoc-L-Homocyclohexylalanine is synthesized through a series of chemical reactions. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction typically involves the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the efficient assembly of peptide chains and subsequent deprotection steps .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-Homocyclohexylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.

Major Products Formed

The major products formed from these reactions include various derivatives of homocyclohexylalanine, which can be further utilized in peptide synthesis and other applications .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-Homocyclohexylalanine is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protective group for the amine functionality, allowing for selective reactions without interference from other functional groups. The base-labile nature of the Fmoc group facilitates its removal under mild conditions, typically using piperidine in N,N-dimethylformamide. This characteristic makes it suitable for synthesizing complex peptides with specific sequences that may enhance stability and bioactivity.

Synthesis Steps

The synthesis of this compound can be performed through various methodologies, including:

- Solution-phase synthesis : Involves traditional organic synthesis techniques.

- Solid-phase synthesis : Utilizes resin-bound amino acids for efficient purification and isolation of peptides.

Therapeutic Applications

The unique structural features of this compound allow for the development of peptides that can exhibit enhanced interactions with biological targets. This compound's potential therapeutic applications include:

- Drug Design : Its incorporation into peptide sequences may improve binding affinities to receptors or enzymes, which is critical in drug development processes.

- Interaction Studies : Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to evaluate the binding properties of peptides containing this compound.

Comparative Analysis with Related Compounds

To understand the distinct properties of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Phenylalanine | Aromatic side chain | Strong UV absorbance for monitoring reactions |

| Fmoc-L-Leucine | Aliphatic side chain | Commonly used in protein synthesis |

| Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Involved in phosphorylation studies |

| Fmoc-D-Homocyclohexylalanine | D-enantiomer of homocyclohexylalanine | May exhibit different biological activities |

This compound's cyclohexyl side chain provides distinct steric and electronic properties compared to these compounds, potentially influencing its reactivity and biological interactions favorably.

Case Studies and Research Findings

Recent studies have highlighted the importance of modified amino acids like this compound in therapeutic peptide development:

- Therapeutic Peptides : A review indicated that over 170 peptides are currently in clinical development, utilizing various modifications to enhance efficacy across multiple therapeutic areas including oncology and metabolic disorders .

- Binding Affinity Studies : Research has shown that incorporating bulky side chains such as cyclohexyl can significantly improve the binding affinity of peptides to their respective targets, making them more effective as therapeutics .

Wirkmechanismus

The mechanism of action of Fmoc-L-Homocyclohexylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to protect the amine group during the synthesis process and is later removed using a base such as piperidine . This allows for the efficient assembly of peptide chains without interfering with the acid-labile linker between the peptide and the resin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-Valine: Similar to Fmoc-L-Homocyclohexylalanine but with a different side chain.

Fmoc-L-Leucine: Used in peptide synthesis with a different structural configuration.

Uniqueness

This compound is unique due to its cyclohexyl group, which imparts enhanced structural rigidity and functional diversity to synthesized peptides. This makes it a versatile building block for the design of novel peptide-based therapeutics and bioactive compounds .

Biologische Aktivität

Fmoc-L-Homocyclohexylalanine (Fmoc-L-HomoCha) is a modified amino acid that plays a significant role in peptide synthesis and drug development. This article explores its biological activity, applications in research, and relevant findings from various studies.

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its application in solid-phase peptide synthesis (SPPS). The compound has the molecular formula and a molecular weight of approximately 407.51 g/mol. Its structure includes a cyclohexyl side chain attached to the alpha carbon of the amino acid, providing unique steric and electronic properties that can influence its reactivity and biological interactions .

Applications in Peptide Synthesis

Peptide Synthesis : this compound is predominantly used as a building block in SPPS due to its base-labile Fmoc group, which allows for selective reactions without interfering with other functional groups. The deprotection of the Fmoc group typically involves treatment with piperidine, leading to the formation of the free amino acid .

Drug Development : The compound is also explored for developing novel therapeutic agents targeting diseases such as cancer and metabolic disorders. Its unique structure may enhance the bioactivity of synthesized peptides, making it a valuable component in drug design .

Binding Studies

Research has indicated that this compound can interact with various biological targets, including receptors and enzymes. Interaction studies often employ techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to assess binding affinities and kinetics. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Case Studies

- Cancer Research : In studies involving peptide analogs containing this compound, researchers have observed enhanced cytotoxicity against various cancer cell lines. For instance, peptides synthesized with this amino acid exhibited significant activity against MCF7 human mammary carcinoma cells, suggesting its potential role in developing anticancer therapies .

- Immunological Applications : The compound has been utilized in immunological studies to create modified peptides that can help elucidate immune responses or aid in vaccine development. Its ability to enhance peptide stability may contribute to improved immunogenicity .

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to other common Fmoc-protected amino acids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Phenylalanine | Aromatic side chain | Strong UV absorbance for monitoring reactions |

| Fmoc-L-Leucine | Aliphatic side chain | Commonly used in protein synthesis |

| Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Involved in phosphorylation studies |

| Fmoc-D-Homocyclohexylalanine | D-enantiomer of homocyclohexylalanine | May exhibit different biological activities |

| This compound | Cyclohexyl side chain | Distinct steric and electronic properties influencing reactivity |

Eigenschaften

IUPAC Name |

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCSTPOLMVGMS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589224 | |

| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-73-1 | |

| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.